molecular formula C6H6N4 B3236954 [1,2,4]Triazolo[4,3-a]pyridin-7-amine CAS No. 1379186-04-5

[1,2,4]Triazolo[4,3-a]pyridin-7-amine

Cat. No.: B3236954
CAS No.: 1379186-04-5
M. Wt: 134.14
InChI Key: CZIRYHGCQCRSCD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-7-amine: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazolopyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,2,4]Triazolo[4,3-a]pyridin-7-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the triazolopyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: [1,2,4]Triazolo[4,3-a]pyridin-7-amine is used as a building block in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a valuable tool in the study of enzyme function and inhibition.

Medicine: The compound has been investigated for its potential therapeutic applications. It exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyridine: Another triazolopyridine derivative with similar biological activities.

    [1,2,4]Triazolo[4,3-c]pyridine: A structural isomer with different chemical properties.

    [1,2,3]Triazolo[4,5-b]pyridine: A related compound with a different triazole ring arrangement.

Uniqueness: [1,2,4]Triazolo[4,3-a]pyridin-7-amine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its diverse range of applications in various fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIRYHGCQCRSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720980
Record name [1,2,4]Triazolo[4,3-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082448-58-5, 1379186-04-5
Record name [1,2,4]Triazolo[4,3-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[4,3-a]pyridin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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